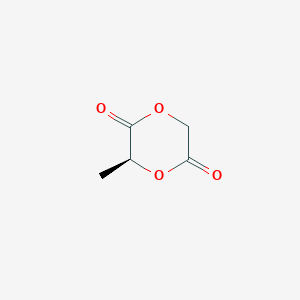

(3S)-3-Methyl-1,4-dioxane-2,5-dione

Description

Overview of Cyclic Ester Chemistry and Polymerization Monomers

Cyclic esters are a significant class of monomers utilized in the synthesis of aliphatic polyesters, a family of polymers that includes materials like polyglycolic acid (PGA) and polycaprolactone. kinampark.com These polymers are of great interest due to their biocompatibility and biodegradability, making them suitable for a wide range of applications, from medical devices to packaging. kinampark.comjetir.org The most common method for synthesizing these polyesters is through ring-opening polymerization (ROP) of cyclic ester monomers. jetir.orgmdpi.com This process is thermodynamically driven by the relief of ring strain and allows for the production of high molecular weight polymers, which is often difficult to achieve through direct condensation polymerization. jetir.orgillinois.edu

Lactide, the cyclic diester of lactic acid, is a particularly important monomer in this class. nih.gov It is the precursor to polylactic acid (PLA), a versatile and widely used biodegradable thermoplastic. jetir.orgontosight.ai The synthesis of high-molecular-weight PLA is most effectively achieved through the ROP of lactide. jetir.org This method is preferred over the direct polycondensation of lactic acid, which often results in lower molecular weight polymers due to difficulties in removing water by-products. jetir.org A variety of catalysts, including tin(II) octoate, are employed to facilitate the ROP of cyclic esters, enabling control over the polymerization process and the resulting polymer properties. researchgate.net

Historical Context of Dioxane-2,5-dione Derivatives in Polymer Science

The history of 1,4-dioxane (B91453) derivatives is linked to the development of industrial solvents and polymer precursors. 1,4-dioxane itself was first synthesized in 1863. itrcweb.orgitrcweb.org Its commercial production in the U.S. began on a small scale in 1929 and saw significant increases in the mid-20th century, primarily for its use as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane (B11378) (TCA). itrcweb.orgitrcweb.org

In polymer science, derivatives of 1,4-dioxane-2,5-dione, such as glycolide (B1360168) (the cyclic dimer of glycolic acid) and lactide (the cyclic dimer of lactic acid), became crucial monomers for producing biodegradable polyesters. google.com The polymerization of these functionalized 1,4-dioxane-2,5-diones was initially studied using metallic catalysts, such as stannous octoate, often requiring high reaction temperatures between 120°C and 180°C. google.com The development of these polymerization techniques paved the way for the large-scale production of polymers like polylactic acid (PLA). illinois.edu The ability to create polymers from renewable resources like corn and sugar beets has made these dioxane-dione derivatives, particularly lactide, a cornerstone of the bioplastics industry. illinois.eduwikipedia.org

Unique Position of (3S)-3-Methyl-1,4-dioxane-2,5-dione as a Stereospecific Cyclic Dimer

This compound, also known as L-lactide, holds a unique position due to its stereochemistry. Lactic acid, the precursor to lactide, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: L-lactic acid and D-lactic acid. kinampark.comnih.gov Consequently, lactide can exist in three stereoisomeric forms: L-lactide (formed from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule). illinois.edunih.gov

The specific stereoisomer used in polymerization significantly impacts the properties of the resulting polylactic acid (PLA). kinampark.com this compound is the L-lactide isomer. The polymerization of optically pure L-lactide yields poly(L-lactic acid) (PLLA), a semi-crystalline polymer with a high melting point and high strength. ontosight.aiwikipedia.org This stereoregularity allows for precise control over the physical and chemical properties of the polymer. ontosight.ai In contrast, polymerization of a racemic mixture of L- and D-lactide produces poly(D,L-lactic acid) (PDLLA), which is amorphous. kinampark.com The ability to control the stereochemistry of the monomer is therefore crucial for tailoring the properties of PLA for specific applications.

Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound (L-lactide) is focused on several key areas aimed at improving the efficiency of its production and the properties of the resulting polymers. A significant trend is the development of more efficient and environmentally friendly catalytic systems for its synthesis and polymerization. This includes the use of metal-free organic catalysts and novel nanocomposite catalysts to achieve high yields and rapid reaction times. google.comacs.org For instance, a continuous process using a SnO₂–SiO₂ nanocomposite catalyst has been shown to achieve a 94% lactide yield with a very short reaction time. acs.org

Another area of active research is the synthesis of functionalized polylactides by polymerizing derivatives of 1,4-dioxane-2,5-dione. acs.orgsigmaaldrich.com For example, the ring-opening polymerization of 3-methyl-6-propargyl-1,4-dioxane-2,5-dione yields a polylactide with a pendant alkyne group, which can be further modified to create graft copolymers or other functional materials. sigmaaldrich.com There is also ongoing investigation into the mechanisms of ring-opening polymerization at different temperatures and with various catalysts to gain better control over the polymer's molecular weight and structure. rsc.org Furthermore, the development of stereoselective catalysts that can polymerize specific lactide isomers is a key goal, as this allows for the production of PLA with tailored microstructures and properties. illinois.edu

Scope and Objectives of Research on this compound

The primary objectives of research on this compound (L-lactide) are centered on optimizing its synthesis, understanding its polymerization behavior, and expanding the applications of the resulting polylactide (PLLA). A major goal is to develop cost-effective and sustainable production methods for high-purity L-lactide. nih.gov This involves exploring new catalysts that can operate under milder conditions and minimize racemization, ensuring high optical purity of the monomer. nih.govmdpi.com

A second key objective is to achieve precise control over the ring-opening polymerization of L-lactide to produce PLLA with specific molecular weights, narrow polydispersity, and well-defined stereostructures. rsc.orgnih.gov This includes investigating the kinetics and mechanisms of polymerization with different initiators and catalysts. rsc.orgrsc.org The ability to tailor the properties of PLLA, such as its crystallinity, melting point, and mechanical strength, is crucial for its use in demanding applications. ontosight.aiwikipedia.org

Finally, a significant portion of research is dedicated to the development of novel polylactide-based materials through the copolymerization of L-lactide with other monomers or the use of functionalized lactide derivatives. acs.org This allows for the creation of polymers with enhanced properties, such as improved toughness, controlled degradability, and specific functionalities for applications in fields like biomedical engineering and advanced materials. acs.orgrtprototype.com

Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound (L-Lactide) | 4511-42-6 | C6H8O4 | 144.13 | 92-94 sigmaaldrich.com |

| 3-Methyl-1,4-dioxane-2,5-dione (B3053980) | 57321-93-4 biosynth.com | C5H6O4 biosynth.com | 130.1 biosynth.com | N/A |

| 3,6-Dimethyl-1,4-dioxane-2,5-dione (B1217422) (rac-Lactide) | 95-96-5 sigmaaldrich.com | C6H8O4 sigmaaldrich.com | 144.13 sigmaaldrich.com | 116-119 sigmaaldrich.com |

| 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- (meso-Lactide) | 33135-50-1 | C6H8O4 nih.gov | 144.12 nih.gov | 45-50 |

Properties of Polylactic Acid (PLA)

| Property | Value |

| Density | 1.25 - 1.28 g/cm³ plamfg.com |

| Melting Point | ~176 °C plamfg.com |

| Glass Transition Temperature (Tg) | 60 - 65 °C wikipedia.org |

| Young's Modulus | 2.7 - 16 GPa wikipedia.org |

| Intrinsic Viscosity (IV) | 0.2 - 8 dL/g plamfg.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57377-80-7 |

|---|---|

Molecular Formula |

C5H6O4 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

(3S)-3-methyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3/t3-/m0/s1 |

InChI Key |

MVXNGTMKSZHHCO-VKHMYHEASA-N |

Isomeric SMILES |

C[C@H]1C(=O)OCC(=O)O1 |

Canonical SMILES |

CC1C(=O)OCC(=O)O1 |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 3s 3 Methyl 1,4 Dioxane 2,5 Dione

Systematic Nomenclature and Structural Representation

(3S)-3-Methyl-1,4-dioxane-2,5-dione is known by several synonyms, including L-lactide when referring to the (3S,6S) stereoisomer. sigmaaldrich.comnist.gov Its systematic IUPAC name is this compound. nih.gov The chemical formula is C₅H₆O₄, and its structure consists of a six-membered ring containing two oxygen atoms (a dioxane) and two ketone functional groups (a dione), with a methyl group at the third position. nih.govuni.lu

The structure is a cyclic ester, specifically a dilactone, formed from the dimerization of lactic acid. The designation "(3S)" indicates the stereochemical configuration at the chiral center, which is the carbon atom at the third position of the ring, bonded to the methyl group.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 57321-93-4 nih.gov |

| Molecular Formula | C₅H₆O₄ nih.gov |

| Molecular Weight | 130.10 g/mol nih.govchemscene.com |

| SMILES | CC1C(=O)OCC(=O)O1 nih.gov |

| InChI | InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3 nih.gov |

| InChIKey | MVXNGTMKSZHHCO-UHFFFAOYSA-N nih.gov |

Chirality and Stereoisomeric Forms of Monosubstituted Dioxane-2,5-diones

The presence of a single stereocenter at the C3 position in 3-methyl-1,4-dioxane-2,5-dione (B3053980) gives rise to two enantiomers: this compound and (3R)-3-methyl-1,4-dioxane-2,5-dione. These are non-superimposable mirror images of each other.

When considering the broader class of monosubstituted dioxane-2,5-diones, the introduction of a substituent on the ring creates a chiral center, leading to the existence of stereoisomers. mathnet.ru The specific spatial arrangement of the substituent defines the molecule's absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

In the context of lactide, which is 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422), there are three stereoisomers: L-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione), D-lactide ((3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione), and meso-lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione). sigmaaldrich.comnist.govnih.govnih.gov A racemic mixture of L- and D-lactide is referred to as rac-lactide. nih.gov

Implications of (3S) Stereochemistry on Molecular Conformation and Reactivity

The (3S) stereochemistry dictates a specific three-dimensional arrangement of the methyl group, which in turn influences the conformation of the dioxane-2,5-dione ring. Like cyclohexane, 1,3-dioxane (B1201747) rings, a related class of compounds, preferentially adopt a chair-like conformation to minimize steric strain. thieme-connect.de In this conformation, substituents can occupy either axial or equatorial positions. The presence and orientation of the methyl group in this compound will affect the ring's puckering and the relative energies of different conformations.

This conformational preference has a direct impact on the molecule's reactivity. For instance, in ring-opening polymerization, a common reaction for this class of compounds, the accessibility of the ester groups to an incoming catalyst or initiator is influenced by the ring's conformation. The stereochemistry of the monomer plays a crucial role in determining the stereostructure and, consequently, the properties of the resulting polymer. For example, the polymerization of enantiomerically pure L-lactide or D-lactide leads to the formation of isotactic polylactic acid (PLA), which is a semi-crystalline material. nih.govnih.gov In contrast, the polymerization of meso-lactide can result in syndiotactic or heterotactic PLA, which have different physical properties. nih.govfigshare.com The stereochemical composition of the polymer chain, influenced by the starting lactide isomers, affects the material's crystallinity, melting point, and degradation behavior. nih.gov

Stereochemical Stability and Epimerization Pathways of this compound

The stereochemical stability of this compound is a critical factor, particularly in processes like polymerization where high temperatures and catalysts are often employed. Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur under certain conditions. For lactide, racemization can occur during the depolymerization and repolymerization processes used for the sustainable management of polylactic acid (PLA). psu.eduresearchgate.net

This racemization can lead to the formation of meso-lactide from L- or D-lactide, which in turn affects the properties of the resulting polymer. acs.org The presence of even small amounts of meso-lactide can disrupt the crystalline structure of isotactic PLA, leading to a decrease in its melting point and thermal stability. researchgate.net The mechanism of epimerization can involve enolization of the ester carbonyl groups, which can be promoted by heat or the presence of acidic or basic catalysts.

Analytical Discrimination of Stereoisomers (Methodological Focus)

Distinguishing between the stereoisomers of 3-methyl-1,4-dioxane-2,5-dione and related compounds is essential for quality control and for understanding structure-property relationships. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating stereoisomers. Chiral stationary phases (CSPs) are specifically designed to interact differently with enantiomers, allowing for their separation. researchgate.netnih.gov For instance, CSPs based on lactide derivatives have been developed for the chiral resolution of various compounds. researchgate.netnih.gov Furthermore, HPLC methods have been developed to separate polylactic acid based on its stereochemical composition, enabling the detection of trace amounts of meso-lactide. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable tool. While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral derivatizing agents can convert them into diastereomers, which have distinct NMR signals. jeol.com This allows for the quantification of the enantiomeric ratio. jeol.com For polylactides, ¹H NMR can be used to determine the composition of D-lactide and meso-lactide impurities by analyzing the stereosequence information in the spectrum. nih.gov Advanced NMR techniques, such as homonuclear decoupling, can be used to simplify complex spectra and improve the resolution of signals from different stereosequences. nih.gov

Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is also used, particularly for analyzing the lactide composition in PLA after pyrolysis. acs.org

Other Techniques:

Differential Scanning Calorimetry (DSC) can be used to determine the melting points of different stereoisomers and to study the crystallinity of polymers derived from them. psu.edupsu.edu

Optical Rotation measurements can distinguish between enantiomers, as they rotate plane-polarized light in opposite directions. psu.edu

| Method | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.netnih.gov | Separation of enantiomers of 3-methyl-1,4-dioxane-2,5-dione and analysis of stereochemical purity of polylactides. nih.govacs.org |

| NMR Spectroscopy | Formation of diastereomers with distinct spectra or analysis of stereosequences. jeol.comnih.gov | Quantification of enantiomeric excess and determination of stereocopolymer composition. nih.govnih.gov |

| Gas Chromatography | Separation based on volatility, often after derivatization or pyrolysis. acs.org | Analysis of lactide content in polymers. acs.org |

| Differential Scanning Calorimetry | Measurement of heat flow associated with thermal transitions. psu.edupsu.edu | Determination of melting points and crystallinity of stereoisomers and their polymers. psu.edupsu.edu |

| Optical Rotation | Measurement of the rotation of plane-polarized light. psu.edu | Differentiation of enantiomers based on their optical activity. psu.edu |

Synthetic Pathways and Methodologies for 3s 3 Methyl 1,4 Dioxane 2,5 Dione

Stereoselective Synthesis of (3S)-3-Methyl-1,4-dioxane-2,5-dione

Enantiomeric Excess Control and Validation

The synthesis of the specific (3S) enantiomer of 3-Methyl-1,4-dioxane-2,5-dione (B3053980) requires stringent control over the reaction's stereochemistry. The primary strategy for achieving high enantiomeric excess (e.e.) is through the stereospecific cyclization of a chiral precursor. This typically involves starting with a molecule that already contains the desired (S)-configuration at the carbon that will become the C3 position of the final dioxane-dione ring.

A key synthetic route is the intramolecular cyclization of an α-bromoacyl derivative of (S)-lactic acid. In this method, the inherent chirality of the lactic acid is transferred to the final product. The selection of the starting material is paramount; for instance, beginning with (S)-lactic acid directs the formation toward the (3S) product. Conversely, using a racemic starting material or employing reaction conditions that promote racemization will result in a product with low or no enantiomeric excess.

Validation of Enantiomeric Excess: Once the synthesis is complete, validating the enantiomeric purity is crucial. This is accomplished through established analytical techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a principal method for determining the enantiomeric excess of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP). The different interactions between the (S) and (R) enantiomers with the CSP cause them to elute at different times, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated. mdpi.com

Polarimetry: This technique measures the rotation of plane-polarized light by the chiral sample. A pure enantiomer will rotate light by a specific, known amount under defined conditions (concentration, solvent, temperature). The measured optical rotation of a synthesized sample can be compared to the value for the pure enantiomer to provide an indication of its purity. For the structurally similar compound (3S,6S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione (L-Lactide), a specific rotation of [α]20/D −285° (c = 1 in toluene) is a key characterization parameter.

Catalytic Systems for Enhanced Yield and Selectivity in this compound Synthesis

The choice of catalyst is critical for maximizing the yield and selectivity of the desired product while minimizing side reactions and racemization. Catalytic approaches are broadly divided into homogeneous, heterogeneous, and organocatalytic systems.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium. In the context of dioxane-dione synthesis, these are often employed in liquid-phase reactions, such as the thermolysis of α-hydroxy acid oligomers. Metal salts, for example, can facilitate the depolymerization and cyclization steps. While many specific examples in the literature focus on the synthesis of the related lactides from lactic acid oligomers using tin or zinc compounds (like tin(II) octoate or zinc lactate), the same principles apply to the synthesis of unsymmetrically substituted dioxane-diones. These catalysts function by activating the ester or hydroxyl groups, promoting the intramolecular cyclization required to form the six-membered ring.

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. A significant advancement in the synthesis of 1,4-dioxane-2,5-diones is the development of vapor-phase pyrolysis over a fixed-bed catalyst. sigmaaldrich.com In this process, a precursor like an ester of an α-hydroxy acid dimer is vaporized and passed through a heated tube packed with a catalyst. sigmaaldrich.com This method avoids the high temperatures and prolonged reaction times of liquid-phase thermolysis, which often lead to tar formation and lower yields. sigmaaldrich.com

The selection of the catalyst and reaction temperature is crucial for optimizing the conversion of the starting material and the selectivity for the desired cyclic product.

Table 1: Effect of Catalyst and Temperature on the Pyrolysis of 2-Methoxy-2-oxoethyl Lactate

Data adapted from U.S. Patent 5,326,887. sigmaaldrich.com The data demonstrates how catalyst choice and temperature directly impact the efficiency of the vapor-phase synthesis.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of cyclic esters (lactones), acid and base catalysis is a fundamental approach. The intramolecular cyclization of a hydroxy acid, the conceptual basis for forming the dioxane-dione ring from a linear precursor, can be catalyzed by both acids and bases. youtube.com

In the context of forming this compound, an organocatalyst could be used to facilitate the ring-closing step. For instance, a reaction of dilute O-(chloroacetyl)lactic acid with a weak organic base has been reported to produce 3-methyl-1,4-dioxane-2,5-dione in high yields. sigmaaldrich.com Common organocatalysts for such transformations include tertiary amines (e.g., triethylamine) or bifunctional catalysts like amino acids (e.g., L-proline), which can activate both nucleophilic and electrophilic partners in a reaction. wordpress.com

Reaction Optimization and Process Intensification for this compound Production

Optimizing reaction conditions is essential for developing a commercially viable synthesis. Key parameters include temperature, pressure, reaction time, and reactant concentration. For instance, in the synthesis from O-(chloroacetyl)lactic acid, using dilute conditions (e.g., 2% w/v in dimethylformamide) was found to increase the yield to as high as 87%, as higher concentrations can favor intermolecular polymerization over the desired intramolecular cyclization. sigmaaldrich.com

Process intensification aims to develop more efficient, safer, and more environmentally benign manufacturing processes. The shift from traditional liquid-phase thermolysis to a continuous vapor-phase synthesis over a fixed-bed catalyst is a prime example of process intensification. sigmaaldrich.com

Traditional Method: Liquid-phase thermolysis of oligomers requires high temperatures (around 250 °C) and often results in significant tar formation, slow production rates, and low yields. sigmaaldrich.com

Intensified Process: The vapor-phase catalytic method allows the reaction to proceed at controlled temperatures (e.g., 250-350 °C) in a continuous flow system. sigmaaldrich.com The product is continuously removed from the reaction zone, which minimizes degradation and side reactions, leading to higher purity and yield. sigmaaldrich.com This approach also offers better control over reaction parameters and higher throughput.

Purification and Isolation Methodologies for High-Purity this compound

After synthesis, the crude product contains unreacted starting materials, catalysts, and byproducts. Achieving high purity is essential, particularly for applications like polymerization where impurities can affect the final polymer's properties.

Crystallization: This is the most common method for purifying the final product. In the vapor-phase synthesis, the effluent is collected in a cold trap, often containing a solvent like tetrahydrofuran. sigmaaldrich.com After removal of the solvent, the crude solid can be recrystallized. Anhydrous isopropanol (B130326) has been shown to be an effective solvent for obtaining highly pure crystals of substituted 1,4-dioxane-2,5-diones. sigmaaldrich.com

Sublimation: Fractional vacuum sublimation is another effective technique for purification. This method is particularly useful for separating the desired product from non-volatile impurities. It involves heating the crude material under a high vacuum, causing the product to vaporize and then condense as a pure solid on a cooled surface. sigmaaldrich.com

Chromatography: High-performance liquid chromatography (HPLC) can be used not only for analysis but also for preparative separation. sielc.com This technique allows for the isolation of the target compound from closely related impurities, yielding a very high-purity product, although it is often more suitable for smaller-scale purifications. sielc.com

Table of Mentioned Compounds

Mechanistic Investigations of 3s 3 Methyl 1,4 Dioxane 2,5 Dione Formation and Reactivity

Elucidation of Cyclization Reaction Mechanisms

The formation of (3S)-3-Methyl-1,4-dioxane-2,5-dione, like other lactides, is not a direct condensation of its constituent hydroxy acids (lactic acid and glycolic acid). Instead, it is primarily achieved through the catalyzed depolymerization of a low molecular weight prepolymer, or oligomer, of these acids. nih.govsemanticscholar.org This process is an intramolecular transesterification reaction, commonly referred to as a "back-biting" reaction, where the polymer chain folds back on itself to form the stable six-membered ring. nih.govresearchgate.net

The cyclization mechanism for lactide formation is best described as a stepwise reaction . A stepwise reaction proceeds through one or more intermediates and multiple transition states. quora.comyoutube.com In contrast, a concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. quora.com

The back-biting mechanism for the formation of this compound involves distinct steps:

Activation: A catalyst, typically a metal compound such as those based on tin, coordinates to and activates a carbonyl oxygen within the oligomer chain. acs.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal hydroxyl group of the same oligomer chain then acts as a nucleophile, attacking the activated carbonyl carbon. acs.orgresearchgate.net

Ring Closure and Chain Scission: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the ester bond and releasing the cyclic dimer, this compound.

This multi-step sequence, involving distinct activation and nucleophilic attack stages with the formation of an intermediate complex, clearly distinguishes it from a concerted pathway. youtube.comacs.org

The primary and most critical intermediate in the synthesis of this compound is the linear oligo(lactic acid-co-glycolic acid) prepolymer. The characteristics of this oligomer profoundly influence the efficiency of the cyclization reaction.

Terminal Hydroxyl Groups: The back-biting reaction is initiated by the terminal hydroxyl group of the oligomer chain. Research has shown that increasing the concentration of these terminal hydroxyl groups can accelerate the rate of lactide formation. acs.org This is because the terminal hydroxyl group acts as the internal nucleophile necessary for ring closure. acs.orgresearchgate.net

Catalyst-Oligomer Complex: The catalyst forms an intermediate complex with the oligomer chain, which is essential for the reaction to proceed at a practical rate. The most accepted mechanism for tin-catalyzed reactions is the coordination-insertion mechanism, where the catalyst activates the ester linkage, facilitating the subsequent ring-closing nucleophilic attack. researchgate.netillinois.edu

Kinetic Studies of this compound Synthesis

Kinetic studies are vital for optimizing reaction conditions to maximize yield and purity. The rate of synthesis is highly sensitive to several factors, including temperature, pressure, catalyst type and concentration, and the solvent used.

The rate of formation of lactides is a complex function of multiple variables. The depolymerization of the prepolymer is a reversible reaction, and pushing the equilibrium towards the cyclic dimer requires careful control of the reaction environment.

Effect of Temperature: The reaction rate increases significantly with higher temperatures. researchgate.netresearchgate.net This is due to the endothermic nature of the depolymerization reaction. acs.org

Effect of Pressure: The synthesis is favored at low pressures (vacuum conditions). nih.gov Reduced pressure helps in the continuous removal of the formed lactide from the reaction mixture via distillation. This prevents the reverse reaction (ring-opening polymerization) and shifts the equilibrium towards the product side. nih.gov

Effect of Catalyst: The concentration and type of catalyst have a pronounced effect on the reaction rate. researchgate.netaip.org For instance, tin-based catalysts like tin(II) octoate or tin(II) chloride are highly effective. nih.govresearchgate.net The rate generally increases with catalyst concentration, although an optimal concentration often exists beyond which little to no further rate enhancement is observed. researchgate.net

Table 1: Factors Influencing Lactide Production Rate

| Parameter | Effect on Rate | Reference |

|---|---|---|

| Temperature | Rate increases with increasing temperature. | nih.govresearchgate.netresearchgate.net |

| Pressure | Rate increases with decreasing pressure. | nih.govresearchgate.net |

| Catalyst Concentration | Rate increases with catalyst concentration up to an optimum level. | researchgate.netaip.org |

| Prepolymer Molecular Weight | Optimal yield achieved with oligomer Mw of 600-800 g/mol. | acs.org |

The activation energy (Ea) is the minimum energy required to initiate the reaction. While specific data for this compound is scarce, values from related systems provide valuable insight. Most available data pertains to the reverse reaction, ring-opening polymerization (ROP), but some studies have determined the Ea for the depolymerization (formation) reaction.

The activation energy for the depolymerization of polylactic acid (PLLA) to lactide has been determined to be 129.4 kJ/mol . researchgate.net Other analyses of the thermal degradation of PLA, which involves depolymerization, report activation energies in the range of 100 to 200 kJ/mol . nih.gov The variation in activation energy with the extent of polymer conversion suggests a complex, multi-step degradation process. nih.gov For comparison, the activation energy for the forward ROP of L-lactide has been reported in various studies to be between 58.0 and 91.1 kJ/mol. atlantis-press.com

Table 2: Reported Activation Energies for Lactide Reactions

| Reaction | System | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Depolymerization (Formation) | PLLA to L-Lactide | 129.4 | researchgate.net |

| Thermal Degradation | PLA | 100 - 200 | nih.gov |

| Ring-Opening Polymerization | L-Lactide | 58.0 | atlantis-press.com |

| Ring-Opening Polymerization | L-Lactide | 91.1 | atlantis-press.com |

| Ring-Opening Polymerization (Theoretical) | L-Lactide | ~86.2 (20.6 kcal/mol) | researchgate.net |

Both solvent and temperature are critical parameters that must be carefully balanced to achieve efficient synthesis and high purity of the final product.

Temperature: As established, higher temperatures accelerate the reaction. However, excessively high temperatures (>220 °C) can be detrimental, leading to undesirable side reactions such as racemization, which compromises the stereochemical purity of the lactide, and thermal degradation into other impurities. nih.govresearchgate.net The selection of an optimal temperature is therefore a trade-off between achieving a high reaction rate and maintaining product purity and yield. acs.org

Solvent: While the reaction can be performed without a solvent (in the melt), solvents play several important roles. In the initial step of forming the prepolymer, an azeotropic solvent like toluene (B28343) can be used to effectively remove water, driving the polycondensation equilibrium forward. chalmers.se During the cyclization step, the presence of a solvent can alter the thermodynamics of the monomer-polymer equilibrium. nih.gov By using a solvent, it is possible to lower the ceiling temperature (the temperature above which polymerization is thermodynamically unfavorable), which may allow the depolymerization to occur at lower temperatures, thereby suppressing side reactions. nih.gov Finally, solvents are crucial in the purification stage. The crude lactide is often purified by recrystallization from solvents such as ethyl acetate (B1210297) or butyl acetate to remove unreacted oligomers and other impurities. mdpi.com

Conformational Analysis of this compound

The three-dimensional structure of this compound dictates its physical and chemical properties. Conformational analysis provides insight into the most stable arrangements of the atoms in the molecule and the energy barriers between them.

The 1,4-dioxane-2,5-dione ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. For the related compound, 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide), X-ray crystallography has shown that the cyclic group exists in an irregular skew boat conformation. researchgate.net This puckering helps to relieve the inherent angle strain in the six-membered ring. The ring-opening polymerization of such lactones is thermodynamically driven in part by the relief of this ring strain. illinois.edu

Quantum chemical calculations are employed to determine the most stable conformations of molecules like this compound. These calculations minimize the potential energy of the molecule with respect to its geometry. For 4-methyl-1,3-dioxane, the potential energy surface shows a principal minimum corresponding to the equatorial chair conformer, with local minima for the axial chair and various flexible forms. researchgate.netosi.lv

For this compound, the chair-like conformation with the methyl group in an equatorial position is expected to be the most stable. However, boat and twist conformations are also possible and may be populated at elevated temperatures or in solution. The relative energies of these conformers determine the conformational equilibrium. Density functional theory (DFT) calculations have been used to study the energetics of similar molecules, confirming the stability of certain stereoisomers. researchgate.net The stability of different conformers is crucial as it can influence the stereoselectivity of polymerization reactions.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of cyclic molecules like this compound. These simulations model the motion of atoms over time, offering insights into conformational transitions and ring flexibility. MD simulations have been used to develop force fields specifically for polylactide, the polymer derived from the related lactide monomer. nih.gov These simulations often include residual lactide monomers to accurately model real polymer samples. nih.gov

Dynamic Monte Carlo simulations have also been applied to model the ring-opening polymerization of l,l-lactide, providing a computational approach to understanding the polymerization kinetics. researchgate.net Such simulations can reveal the pathways of conformational isomerization and the flexibility of the ring system, which are important for understanding its reactivity in polymerization processes.

Reactivity Profiling and Potential Derivatization Pathways for this compound

The reactivity of this compound is dominated by the two ester linkages within the six-membered ring. These sites are susceptible to nucleophilic attack, leading to ring-opening reactions.

This compound is a key monomer for ring-opening polymerization (ROP), a process that yields high molecular weight biodegradable polyesters. illinois.edunih.gov The susceptibility of the ring to open is influenced by factors such as monomer purity, catalyst type, temperature, and pressure. nih.govutwente.nl The ROP is an equilibrium reaction, and the presence of impurities like water can lead to hydrolysis of the ester bonds, limiting the final polymer molecular weight. illinois.edu

The ring-opening can be initiated by various catalysts, including organometallic compounds and organic catalysts. researchgate.netresearchgate.net Studies on the related monomer, lactide, have shown that catalysts can exhibit stereoselectivity, preferentially polymerizing one enantiomer over another. illinois.edu The ring-opening of dissymmetrically substituted 1,4-dioxane-2,5-diones can occur at either of the two endocyclic ester groups, and the regioselectivity depends on the nature of the substituents. researchgate.netresearchgate.net For a derivative of glutamic acid, it was found that ring-opening occurred almost indifferently on either ester group. researchgate.net DFT studies on the ring-opening of lactide on a platinum surface indicate a very small energy barrier, suggesting that the reaction can occur at low temperatures. nih.gov

The methyl group at the 3-position of this compound plays a significant role in its reactivity. Substituents on the 1,4-dioxane-2,5-dione ring can influence both the rate of polymerization and the properties of the resulting polymer. The bulkiness of the substituent can affect the regioselectivity of the ring-opening reaction. researchgate.net For instance, in a comparative study of several substituted 1,4-dioxan-2,5-diones, the regioselectivity of methanolysis was found to be dependent on the steric bulk of the substituents. researchgate.net

Furthermore, the electronic nature of the substituent can also modulate the reactivity of the ester groups. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease reactivity. In the case of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, the pendant functional group was found not to interfere with polymerization and the monomer was slightly more reactive than lactide. researchgate.net The ability to introduce various substituents allows for the synthesis of functional polyesters with tailored properties.

Table of Compounds

| Compound Name | Synonym(s) | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | - | 57321-93-4 | C5H6O4nih.gov |

| 3,6-dimethyl-1,4-dioxane-2,5-dione | Lactide | 95-96-5 | C6H8O4nih.gov |

| 1,3-dioxane (B1201747) | m-Dioxane | 505-22-6 | C4H8O2 |

| 4-methyl-1,3-dioxane | - | 1120-97-4 | C5H10O2researchgate.net |

| (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | BED | - | C14H15NO6researchgate.net |

| Polylactide | Polylactic acid (PLA) | 26100-51-6 | (C3H4O2)n nih.gov |

Polymerization Chemistry of 3s 3 Methyl 1,4 Dioxane 2,5 Dione Via Ring Opening Polymerization Rop

ROP Mechanisms for Cyclic Diesters

The ring-opening polymerization of cyclic diesters like (3S)-3-Methyl-1,4-dioxane-2,5-dione can proceed through several distinct mechanisms, each influenced by the choice of initiator or catalyst. The most common of these are coordination-insertion, anionic, and cationic polymerization.

Coordination-Insertion Polymerization

Coordination-insertion polymerization is a widely utilized method for the ROP of cyclic esters, offering excellent control over the polymer's molecular weight and structure. This mechanism involves a metal-based initiator, typically a metal alkoxide. The process begins with the coordination of the monomer's carbonyl oxygen to the metal center of the initiator. This coordination activates the monomer, making it more susceptible to nucleophilic attack.

The next step is the insertion of the monomer into the metal-alkoxide bond. The alkoxide group of the initiator attacks the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond in the cyclic ester and the formation of a new ester linkage. This regenerates a metal alkoxide at the end of the growing polymer chain, which can then coordinate and react with another monomer molecule, propagating the polymerization. This step-wise addition allows for a high degree of control over the polymerization process.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization is initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbonyl carbons of the cyclic diester, leading to the opening of the ring and the formation of an alkoxide propagating species. This anionic chain end then continues to attack subsequent monomer molecules, leading to chain growth.

A challenge in anionic ROP of some cyclic esters is the potential for side reactions, such as transesterification, where the active chain end can attack ester linkages within the same or another polymer chain. This can lead to a broadening of the molecular weight distribution and the formation of cyclic oligomers. However, for certain monomers like 3-methyl-1,4-oxathiane-2,5-diones, anionic polymerization with a thiol initiator and a base catalyst has shown chemoselective cleavage of the thioester bond. researchgate.net

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as strong protic acids or Lewis acids. mdpi.commdpi.com The mechanism can proceed through two primary pathways: the active chain end mechanism or the active monomer mechanism. rsc.org

In the active chain end mechanism , the initiator protonates the oxygen atom of the ester group, activating the monomer. The growing polymer chain has a cationic center at its end which then adds to a monomer molecule. mdpi.comrsc.org

The active monomer mechanism is favored under certain conditions and can reduce the occurrence of side reactions like cyclization. rsc.org In this pathway, the monomer is activated by the cationic initiator, and this activated monomer is then attacked by a neutral propagating chain end, typically an alcohol.

It is important to note that CROP of acetals is known to be prone to cyclization of the polymer chains. rsc.org The choice of initiator, co-initiator (activator), and reaction conditions can significantly influence the polymerization kinetics and the final polymer structure. mdpi.com For instance, photochemically generated protonic acids and silylium (B1239981) cations can initiate the CROP of cyclic monomers. mdpi.com

Catalytic Systems for Precision Polymerization of this compound

The precise control over the polymerization of this compound is crucial for tailoring the properties of the resulting polyesters. This is achieved through the use of specific catalytic systems, which can be broadly categorized into metal-based initiators/catalysts and organocatalytic approaches.

Metal-Based Initiators/Catalysts (e.g., Tin, Aluminum, Zinc Complexes)

Metal-based catalysts are highly effective for the ROP of cyclic esters. Complexes of tin, aluminum, and zinc are among the most studied and utilized for this purpose.

Tin-based catalysts , particularly tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are widely used due to their high activity. However, concerns about the potential toxicity of residual tin in biomedical applications have driven research towards other metal catalysts.

Aluminum complexes , often in the form of aluminum alkoxides, are also efficient catalysts for ROP. They can provide good control over the polymerization, leading to polymers with predictable molecular weights and narrow polydispersities.

Zinc-based catalysts represent a biocompatible alternative to tin-based systems. Various zinc complexes have been developed that demonstrate high activity and stereoselectivity in the ROP of lactides and related cyclic esters.

An efficient approach to creating copolymers of glycolic and lactic acids involves using alkoxy complexes of "biometals" like magnesium, aluminum, and zinc as catalysts for the ring-opening polymerization of 3-methyl-1,4-dioxane-2,5-dione (B3053980) and glycolide (B1360168) as comonomers. researchgate.net

Organocatalytic Approaches for Controlled ROP

In recent years, organocatalysis has emerged as a powerful and versatile alternative to metal-based catalysis for ROP. acs.org These metal-free systems offer advantages such as lower toxicity and greater functional group tolerance. researchgate.netnih.gov

Several classes of organic molecules have been successfully employed as catalysts for the ROP of cyclic esters, including:

4-Dimethylaminopyridine (DMAP) : A nucleophilic catalyst that has been used for the ROP of functionalized 1,4-dioxane-2,5-diones. researchgate.netresearchgate.net

N-Heterocyclic Carbenes (NHCs) : These are highly active nucleophilic catalysts that have shown great promise in the controlled polymerization of lactide and other cyclic esters. acs.org

Bifunctional Catalysts : Systems that combine a hydrogen-bond donor (like a thiourea (B124793) or urea) with a Brønsted base (like an amine or guanidine) have proven to be highly effective. acs.org For example, the combination of thiourea TU(Cy) and (-)-sparteine (B7772259) has been used to promote the organo-catalyzed ROP of a (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, yielding polymers with controlled molecular weights and narrow polydispersities under mild conditions. researchgate.netnih.gov These bifunctional systems operate through a cooperative mechanism where the thiourea activates the monomer via hydrogen bonding, while the base activates the initiating alcohol. acs.org

The use of organocatalysts allows for the synthesis of well-defined polymers and copolymers from functionalized monomers that might be challenging to polymerize with metal-based systems. acs.orgresearchgate.netnih.gov

| Catalyst System | Monomer | Initiator | Conditions | Resulting Polymer | Reference |

| 4-Dimethylaminopyridine (DMAP) | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | n-pentanol | Dichloromethane, 30°C | PolyBED with Mn up to 36,000 g/mol and Mw/Mn < 1.25 | researchgate.netnih.gov |

| Thiourea TU(Cy) / (-)-sparteine | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | n-pentanol | Dichloromethane, 30°C | PolyBED with controlled molecular weight and narrow polydispersity | researchgate.netnih.gov |

| 4-Dimethylaminopyridine (DMAP) | 3-(2-propynyl)-1,4-dioxane-2,5-dione and L-lactide | Benzyl alcohol | Dichloromethane, 30°C | Alkyne-functionalized copolyesters | researchgate.net |

Ligand Design and Catalyst Tuning for Stereocontrol and Rate Enhancement

A variety of metal complexes based on aluminum, zinc, tin, and other metals have been investigated for lactide ROP. nih.govresearchgate.net Among the most successful ligand frameworks are salen-type ligands, which are tetradentate Schiff bases. nih.gov Aluminum salen [Al(salen)] complexes, in particular, have been extensively studied for their ability to initiate the stereocontrolled polymerization of lactide. nih.gov By modifying the steric and electronic properties of the salen ligand, for instance, through the introduction of different substituents on the phenoxy units or the backbone linker, it is possible to significantly influence the polymerization process. nih.gov Chiral salen complexes have demonstrated high enantiomorphic-site control, selectively polymerizing one enantiomer from a racemic mixture of lactide. nih.govnih.gov

Zinc complexes are also highly promising due to their low toxicity and cost. researchgate.netchemistryviews.org Ligands such as β-diketiminates (BDI) and those based on bis(iminopyridine)binaphthol have been used to create highly active zinc catalysts. researchgate.netchemistryviews.org These catalysts, often in combination with an alcohol co-initiator, can achieve high polymerization rates and good process control, even under industrially relevant conditions like high temperatures and the use of technical-grade monomer. chemistryviews.orgacs.org The coordination geometry and the steric hindrance around the metal center, dictated by the ligand, are key factors in achieving stereochemical control. researchgate.net

The mechanism of stereocontrol can be complex, often involving an interplay between enantiomorphic-site control (where the chirality of the catalyst dictates monomer insertion) and chain-end control (where the chirality of the last inserted monomer unit in the growing polymer chain dictates the next insertion). nih.govbohrium.com Computational studies, such as Density Functional Theory (DFT), have become invaluable tools for understanding these mechanisms and rationally designing new, more efficient, and selective catalysts. nih.govbohrium.com

Kinetic and Thermodynamic Aspects of this compound ROP

The polymerization of L-lactide is a thermodynamically driven process, governed by the relief of ring strain. illinois.edu Understanding the kinetic and thermodynamic parameters is essential for optimizing reaction conditions and controlling the final polymer properties.

Polymerization Rate and Conversion Studies

The rate of L-lactide ROP is influenced by several factors, including temperature, monomer concentration, and the nature and concentration of the catalyst/initiator system. Many studies have shown that the polymerization of L-lactide typically follows first-order kinetics with respect to both the monomer and the catalyst concentration. atlantis-press.com

For instance, using a stannous octoate/triphenylphosphine (Sn(Oct)₂/PPh₃) catalyst system in a tubular static mixing reactor, the polymerization was found to be first-order in both monomer and catalyst. atlantis-press.com The polymerization rate increases with temperature. At 130 °C, with an organocatalyst system of 4-dimethylaminopyridine:methanesulfonic acid (DMAP:MSA), high conversions can be reached, and increasing the temperature to 150 °C or 180 °C further accelerates the reaction. nih.gov The choice of catalyst significantly impacts the rate; for example, certain dinuclear zirconium and zinc complexes have been shown to achieve very high conversion rates (>90%) in short time frames, sometimes within minutes. researchgate.net

Table 1: Selected Polymerization Rate and Conversion Data for L-Lactide ROP

| Catalyst System | Temperature (°C) | Monomer/Catalyst Ratio | Time | Conversion (%) | Source |

|---|---|---|---|---|---|

| Sn(Oct)₂/PPh₃ | 170 | 1000:1 - 2500:1 | Varies | Varies | atlantis-press.com |

| DMAP:MSA (1:2) | 130 | 100 ([L-LA]₀/[BnOH]₀) | 8 h | >95 | nih.gov |

| DMAP:MSA (1:2) | 180 | 100 ([L-LA]₀/[BnOH]₀) | 6 h | High | nih.gov |

| Dinuclear Zirconium Complex | Bulk | >90% in 10 min | >90 | High | researchgate.net |

Equilibrium Polymerization and Ceiling Temperatures

The ring-opening polymerization of L-lactide is a reversible process, meaning that a monomer-polymer equilibrium exists. nih.govresearchgate.net This equilibrium is characterized by an equilibrium monomer concentration ([M]eq), which depends on the thermodynamic parameters of the polymerization, namely the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization. nih.gov

The ceiling temperature (T_c) is a critical concept in this context. It is the temperature above which the polymerization is no longer thermodynamically favorable, and the polymer will start to depolymerize back to the monomer. nih.gov For the bulk polymerization of L-lactide, the ceiling temperature is very high (estimated >300 °C), which is why polymerization is typically carried out at elevated temperatures (e.g., 130-200 °C) to ensure a fast reaction rate while staying below the degradation temperature of the polymer. illinois.edunih.gov

Interestingly, the ceiling temperature can be significantly influenced by the presence of a solvent. nih.gov Solvents that interact strongly with the monomer can lower the effective T_c, a phenomenon that has been exploited for the chemical recycling of PLLA back to L-lactide at moderate temperatures. nih.govresearchgate.net For example, in dimethylformamide (DMF), the T_c of L-lactide was found to be as low as 119 °C. nih.gov

Table 2: Thermodynamic Parameters for L-Lactide Polymerization in Different Solvents

| Solvent | ΔHₚ (kJ/mol) | ΔSₚ (J/mol·K) | T_c (°C) | Source |

|---|---|---|---|---|

| DMF | -16.2 | -41.4 | 119 | nih.govresearchgate.net |

| GVL | -18.7 | -45.5 | 138 | nih.govresearchgate.net |

| DMSO | -19.4 | -47.8 | 132 | researchgate.net |

| PhCl | -23.9 | -38.8 | 343 | nih.govresearchgate.net |

Activation Parameters for Propagation

The activation energy (Eₐ) for the propagation step of polymerization provides insight into the temperature sensitivity of the reaction rate. A lower activation energy implies that less energy is required to overcome the reaction barrier, leading to a faster rate at a given temperature.

Studies have determined the apparent activation energy for L-lactide ROP using various catalyst systems and reaction setups. For the polymerization initiated by Sn(Oct)₂/PPh₃ in a tubular static mixing reactor, the apparent activation energy was calculated to be 58.0 kJ/mol. atlantis-press.com Another study using Sn(Oct)₂ reported an activation energy of propagation of 70.9 ± 1.5 kJ/mol. researchgate.net Using zirconium acetylacetonate, an Eₐ of 44.51 ± 5.35 kJ/mol was determined from DSC experiments. researchgate.net These values can be influenced by the specific catalyst, initiator, and polymerization conditions used. atlantis-press.com

Controlled/Living Polymerization of this compound

Achieving a controlled or "living" polymerization is highly desirable as it allows for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. mdpi.comresearchgate.net In a living polymerization, chain termination and transfer reactions are absent. wiley-vch.de While true living ROP of lactide is rare, many systems exhibit controlled characteristics.

This control is often demonstrated by a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion, as well as the ability to perform successful chain extension experiments to create block copolymers. mdpi.comacs.org Various catalytic systems, including those based on well-defined aluminum, zinc, and organocatalysts, have been shown to provide excellent control over the polymerization of L-lactide. researchgate.netnih.govacs.org For example, lithium chloride (LiCl) activated by an alcohol co-initiator has been shown to be a safer alternative to tin-based catalysts, providing a controlled process with a linear evolution of Mₙ with conversion. acs.org

Achieving Low Dispersity Polymers

A key indicator of a controlled polymerization is a low dispersity (Đ), which is the ratio of the weight-average molecular weight (Mₒ) to the number-average molecular weight (Mₙ) (Đ = Mₒ/Mₙ). nih.gov A value of Đ close to 1.0 indicates a very uniform distribution of polymer chain lengths.

Many modern catalyst systems are capable of producing PLLA with low dispersity values, typically in the range of 1.05 to 1.3. nih.govnih.gov For example, aluminum salen complexes can produce PLA with dispersities as low as 1.05. nih.gov The DMAP:MSA organocatalyst system yields PLLA with Đ values around 1.2. nih.gov The LiCl/EG8 system maintains narrow dispersities (Đ = 1.16–1.27) up to high conversions (80%). acs.org

However, at very high monomer conversions or elevated temperatures, side reactions like intermolecular transesterification can occur, leading to a broadening of the molecular weight distribution and an increase in dispersity. acs.orgrsc.org Careful control of reaction conditions is therefore crucial to maintain low dispersity throughout the polymerization.

Table 3: Examples of Dispersity in L-Lactide Polymerization

| Catalyst System | Conditions | Dispersity (Đ) | Source |

|---|---|---|---|

| (R,R)-Salen-Al complex | rac-lactide | ~1.05 | illinois.edu |

| DMAP:MSA (1:2) | 150-180 °C, bulk | 1.2 | nih.gov |

| LiCl/EG8 | 140 °C, bulk | 1.16-1.27 (up to 80% conv.) | acs.org |

End-Group Control and Functionalization

The nature of the end-groups of a polymer chain is critical as it dictates the polymer's subsequent reactivity, degradation profile, and potential for conjugation to other molecules. In the ROP of L-lactide, end-groups are primarily determined by the initiator and any quenching or capping agents used.

The use of functional initiators is a primary strategy for introducing specific end-groups. Alcohols are common initiators, and by selecting an alcohol with a desired functional group, that group can be installed at the α-chain end. For instance, using an alcohol containing an azide (B81097) or alkyne group allows for subsequent "click" chemistry reactions. core.ac.uk Similarly, initiators bearing protected amines, carboxylic acids, or other reactive moieties can be used to create telechelic polymers with specific functionalities at one end.

Post-polymerization modification is another powerful technique for end-group functionalization. The hydroxyl group at the ω-chain end of PLLA, resulting from initiation with an alcohol, is a versatile handle for further chemical transformations. core.ac.uk Esterification reactions, such as the Steglich esterification, can be employed to introduce a wide variety of functional groups with high efficiency under mild conditions. core.ac.uk For example, an alkyne-containing carboxylic acid can be reacted with the terminal hydroxyl group of PLLA to yield an alkyne-terminated polymer, ready for click conjugation. core.ac.uk Another approach involves converting the terminal hydroxyl group to a more reactive species, like a halide, which can then be substituted with other functionalities, such as azides. core.ac.ukresearchgate.net

More complex architectures can be achieved by combining ROP with other polymerization techniques. For example, a hydroxyl-terminated PLLA can be functionalized with a reversible addition-fragmentation chain-transfer (RAFT) agent, enabling the subsequent growth of a different polymer block, such as polystyrene, to form well-defined block copolymers. core.ac.uk

Copolymerization of this compound with Other Cyclic Monomers

Copolymerization of L-lactide with other cyclic monomers is a powerful strategy to tailor the properties of the resulting material, such as its degradation rate, mechanical properties, and thermal characteristics.

Statistical Copolymerization with Lactide and Glycolide

The statistical copolymerization of L-lactide with glycolide to form poly(lactide-co-glycolide) (PLGA) is of immense importance, particularly in the field of drug delivery. acs.orgnih.gov The ratio of lactide to glycolide in the polymer chain is a key determinant of its properties. The higher reactivity of glycolide compared to lactide presents a challenge in achieving random copolymers, often leading to the formation of block-like structures. rsc.org

To overcome this, strategies such as the controlled addition of the more reactive glycolide monomer to the polymerization mixture have been developed. acs.org This "semibatch" approach allows for the synthesis of PLGA with a more random monomer distribution and narrow polydispersity indices. acs.org The use of specific catalyst systems, such as organophosphazene bases combined with ureas, has also been shown to facilitate the ultrafast and random copolymerization of lactide and glycolide at room temperature. rsc.org The properties of the resulting PLGA, including its degradation rate, can be finely tuned by adjusting the comonomer ratio. researchgate.net

Block Copolymer Synthesis and Architecture Control

Block copolymers containing PLLA segments offer a route to materials with novel phase morphologies and properties. These are typically synthesized by the sequential ring-opening polymerization of different cyclic monomers. nih.govacs.org For example, a well-defined block copolymer of PLLA and poly(ε-caprolactone) (PCL) can be synthesized by first polymerizing one monomer to create a macroinitiator, which is then used to initiate the polymerization of the second monomer. nih.govacs.org

The architecture of these block copolymers can also be controlled. By using multifunctional initiators, star-shaped block copolymers can be synthesized. nih.govacs.org For instance, using a hexafunctional initiator like dipentaerythritol, six-arm star-branched block copolymers of L-lactide and ε-caprolactone have been prepared. nih.govacs.org The order of monomer addition dictates the final structure, with either a crystalline PLLA block or an amorphous PCL block forming the outer segments. nih.govacs.org This architectural control has a significant impact on the material's mechanical properties, with some block copolymers showing improved toughness without sacrificing modulus. nih.govacs.org The combination of ROP with other polymerization methods, like atom transfer radical polymerization (ATRP), also allows for the synthesis of various block copolymer architectures, including linear di- and tri-block copolymers and star-shaped polymers. core.ac.uk

Graft Copolymerization Strategies

Graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, offer another avenue for modifying the properties of PLLA. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through."

In the "grafting-from" approach, a polymer backbone with initiating sites is used to initiate the ROP of L-lactide, growing the PLLA chains from the backbone. The "grafting-to" method involves attaching pre-synthesized PLLA chains to a functionalized polymer backbone. The "grafting-through" technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.

A versatile strategy for creating functional PLLA for grafting applications is the copolymerization of L-lactide with functionalized monomers. For instance, L-lactide can be copolymerized with cyclic monomers bearing pendant reactive groups like allyl, propargyl, or chloro groups. acs.org These pendant groups in the resulting polyester (B1180765) chain can then be used for subsequent modification reactions, such as click chemistry or nucleophilic substitution, to attach other polymer chains or molecules. acs.orgsigmaaldrich.com

Sequence Control and Reactivity Ratios in Copolymerization

The sequence of monomer units in a copolymer chain has a profound impact on its properties, including its degradation behavior. nih.govacs.org Achieving control over the monomer sequence is a significant challenge in copolymerization, especially when the comonomers have different reactivities. The relative reactivity of two monomers in a copolymerization is described by their reactivity ratios (r1 and r2). open.edu

For the copolymerization of glycolide (G) and lactide (L), the reactivity ratios have been determined to be rG = 4.5 ± 0.3 and rL = 0.32 ± 0.01, indicating that a growing chain ending in a glycolide unit prefers to add another glycolide, and a chain ending in a lactide unit also prefers to add a glycolide. acs.org This disparity in reactivity makes it difficult to achieve a random copolymer. acs.org

For the copolymerization of L-lactide (LA) and ε-caprolactone (CL), the reactivity ratios have been reported as rLA = 23 and rCL = 0.22, showing a strong preference for the incorporation of lactide units. researchgate.net In the case of D,L-3-methylglycolide (MG) and D,L-lactide (LA), the reactivity ratios are rMG = 1.71 and rLA = 0.92. researchgate.net

To achieve a more controlled or random sequence, strategies that mitigate the differences in reactivity are employed. One such strategy involves the slow addition of the more reactive monomer to the polymerization reaction, which can lead to a more uniform incorporation of both monomers into the polymer chain. acs.org This approach has been successfully used to synthesize PEG-b-PLGA block copolymers with narrow molecular weight distributions. acs.org

Reactivity Ratios of this compound (M1) with Various Comonomers (M2)

| Comonomer (M2) | r1 (L-lactide) | r2 (Comonomer) | Reference |

|---|---|---|---|

| Glycolide | 0.32 ± 0.01 | 4.5 ± 0.3 | acs.org |

| ε-Caprolactone | 23 | 0.22 | researchgate.net |

| D,L-3-Methylglycolide | 0.92 | 1.71 | researchgate.net |

Degradation and Hydrolysis Mechanisms of 3s 3 Methyl 1,4 Dioxane 2,5 Dione and Its Polymeric Derivatives

Hydrolytic Stability of the (3S)-3-Methyl-1,4-dioxane-2,5-dione Ring

The monomer this compound is susceptible to hydrolysis, a reaction where water molecules cleave the ester bonds within its cyclic structure. nih.govpolylactide.com This process is a key consideration in the synthesis and storage of the monomer, as premature hydrolysis can affect polymerization and the final properties of the resulting polymer.

| pH | Relative Hydrolysis Rate | Primary Mechanism |

| < 3.5 | Increasing | Acid-Catalyzed |

| 3.5 - 4 | Minimum | Uncatalyzed |

| > 4 | Increasing | Alkaline-Catalyzed |

This table illustrates the general trend of lactide hydrolysis rates as a function of pH.

The primary product of the complete hydrolysis of this compound is lactic acid. nih.govacs.org However, the degradation process can also yield linear oligomers of lactic acid as intermediates. ud-machine.com The specific mechanism of ring-opening can vary with pH. Under acidic conditions, hydrolysis tends to proceed through a preferential scission of the end groups, releasing one lactic acid unit at a time. researchgate.net In contrast, base-catalyzed hydrolysis often occurs via a "backbiting" mechanism from the hydroxyl chain end, which can lead to the formation of the cyclic dimer, lactide, which is then further hydrolyzed to lactic acid. researchgate.netuu.nl

Degradation of Polymers Derived from this compound

Polymers derived from this compound, collectively known as polylactic acid (PLA), degrade primarily through hydrolysis of the ester bonds in the polymer backbone. ud-machine.comnih.gov This process leads to a reduction in molecular weight and eventual loss of mechanical integrity. nih.gov The rate and mechanism of this degradation are influenced by a multitude of factors. nih.gov

The degradation of PLA can proceed via two primary mechanisms: bulk erosion and surface erosion. wikipedia.org The dominant mechanism is determined by the relative rates of water diffusion into the polymer matrix and the hydrolysis of the ester bonds. wikipedia.orgcam.ac.uk

Surface Erosion: This mechanism is dominant when the rate of hydrolysis is much faster than the rate of water diffusion. wikipedia.org Degradation is confined to the surface of the polymer, causing the material to gradually thin over time while the core remains relatively intact. wikipedia.org

| Characteristic | Bulk Erosion | Surface Erosion |

| Water Diffusion vs. Hydrolysis Rate | Diffusion > Hydrolysis | Hydrolysis > Diffusion |

| Location of Degradation | Throughout the material | On the exterior surface |

| Change in Dimensions | Minimal initially, then rapid fragmentation | Gradual and continuous thinning |

| Change in Molecular Weight | Decreases throughout the material | Remains high in the core |

| Typical for PLA | Yes | No |

This table provides a comparison of the key characteristics of bulk and surface erosion mechanisms.

The architecture of the PLA polymer plays a crucial role in determining its degradation rate.

Molecular Weight: The molecular weight of PLA has an inverse relationship with its degradation rate, particularly for lower molecular weights. researchgate.netgvpress.com Polymers with lower molecular weight have more chain ends, which can accelerate hydrolysis, and the shorter chains have greater mobility, facilitating the degradation process. researchgate.net However, above a certain molecular weight (e.g., > 8 x 10^4 g/mol ), the influence of molecular weight on the hydrolysis rate may become less significant compared to other factors like crystallinity. researchgate.net

Stereoregularity: The stereochemical composition of PLA, specifically the ratio of L-lactide to D-lactide units, influences its crystallinity and, consequently, its degradation rate. The presence of D-lactide units disrupts the regular chain structure of poly(L-lactic acid) (PLLA), leading to a decrease in crystallinity. tandfonline.com This lower degree of crystallinity in copolymers containing D-lactide results in a faster degradation rate compared to highly crystalline, stereopure PLLA. gelisim.edu.trresearchgate.net Stereocomplexes formed between PLLA and poly(D-lactic acid) (PDLA) can exhibit higher resistance to hydrolysis due to their unique and highly ordered crystalline structure. nih.gov

| Polymer Characteristic | Effect on Degradation Rate | Rationale |

| High Crystallinity | Decreases | Water diffusion and hydrolysis are hindered in ordered crystalline regions. tandfonline.com |

| Low Molecular Weight | Increases | More chain ends and higher chain mobility facilitate hydrolysis. researchgate.net |

| Presence of D-lactide (in PLLA) | Increases | Disrupts chain regularity, leading to lower crystallinity and faster degradation. tandfonline.com |

| Stereocomplex Formation | Decreases | Forms a highly ordered crystalline structure that is more resistant to hydrolysis. nih.gov |

This table summarizes the influence of key polymer architectural features on the degradation rate of PLA.

A key feature of PLA degradation is the phenomenon of autocatalysis. mdpi.comnih.gov The hydrolysis of the ester bonds generates carboxylic acid end groups. mdpi.com These acidic end groups can then catalyze the further hydrolysis of other ester linkages within the polymer chain. mdpi.comepa.gov This creates a positive feedback loop, where the degradation products accelerate the degradation process itself. mdpi.com This autocatalytic effect is particularly pronounced in bulk erosion, where the acidic byproducts can become trapped within the polymer matrix, leading to a localized decrease in pH and a significant acceleration of hydrolysis from the inside out. mdpi.comresearchgate.net The pKa of the carboxylic acid end groups of PLA and its oligomers is relatively low (around 3), making them effective catalysts for this process. mdpi.com

Enzymatic Degradation of this compound Polymers

While PLLA can degrade via non-enzymatic hydrolysis, the process is significantly influenced by the presence of specific enzymes. acs.org The enzymatic degradation of PLLA is a surface erosion process, where microorganisms secrete enzymes that break down the polymer. cdnsciencepub.com

Identification of Relevant Enzymes and Their Hydrolytic Action

A variety of enzymes have been identified to have hydrolytic activity against PLLA, with proteases and lipases being the most prominent. cdnsciencepub.comresearchgate.net

Proteinase K: Originally isolated from the fungus Tritirachium album, proteinase K is one of the most effective and widely studied enzymes for PLLA degradation. acs.org It preferentially hydrolyzes PLLA over its D-enantiomer, poly(D-lactic acid) (PDLA). acs.org The effectiveness of proteinase K is attributed to the structural similarity between the L-lactide monomer unit and alanine. acs.org

Pronase and Bromelain: These are other proteases that have demonstrated the ability to degrade PLLA. acs.orgcdnsciencepub.com

Lipases: Certain lipases, such as those from Candida cylindracea, Candida rugosa, and Aspergillus niger, have also been shown to hydrolyze PLLA fibers. nih.gov Lipases, however, often show a preference for degrading PDLA. cdnsciencepub.com

Other Enzymes: Other microbial enzymes like esterases, cutinases, and cellulases have also been implicated in PLA degradation. cdnsciencepub.com

The activity of these enzymes is influenced by factors such as pH and temperature. researchgate.net For instance, alkaline proteases have been found to be more effective in degrading PLA than acidic or neutral proteases. cdnsciencepub.com Optimal conditions for lipase (B570770) activity on PLLA fibers have been identified at specific pH values and temperatures, which vary depending on the microbial source of the lipase. nih.gov

Mechanistic Aspects of Enzyme-Mediated Polymer Breakdown

The enzymatic degradation of PLLA is a multi-step process that begins with the adhesion of microorganisms to the polymer surface, followed by the secretion of depolymerizing enzymes. cdnsciencepub.com

The proposed mechanism for PLLA degradation by proteinase K involves the following key steps: researchgate.net

Activation of the Serine Residue: A key serine residue in the active site of the enzyme is activated.

Ester Bond Cleavage: The activated serine attacks the ester bonds of the PLLA backbone.

Cleavage of PLLA: This leads to the scission of the polymer chain.

Ester Hydrolysis: The resulting smaller fragments are further hydrolyzed.

Recycling of the Catalytic Triad: The enzyme's active site is regenerated to continue the degradation process.

Analysis of Degradation Byproducts and Their Environmental Fate (non-toxicological)

The primary degradation byproducts of PLLA are lactic acid, its oligomers (dimers and trimers), and eventually carbon dioxide and water. acs.orgacs.orgnih.gov The degradation products are generally considered non-toxic and can be metabolized by natural processes. frontiersin.orgacs.org

During hydrolysis, water-soluble oligomers of L-lactide are formed and can be detected in the surrounding medium. acs.org The release of these acidic byproducts, particularly lactic acid, leads to a decrease in the pH of the surrounding environment. acs.org This autocatalytic effect, where the acidic byproducts catalyze further hydrolysis, can accelerate the degradation process. frontiersin.org

The ultimate environmental fate of the degradation products is their entry into the natural carbon cycle. Lactic acid is a naturally occurring molecule that can be readily metabolized by microorganisms. nih.gov In the body, L-lactic acid can be processed through the Cori cycle. frontiersin.org In the environment, it is eventually mineralized to carbon dioxide and water. nih.gov The production of lactic acid from renewable resources like corn or seaweed is considered more environmentally friendly than its fossil-based equivalent, with a significant reduction in environmental burdens. researchgate.netmdpi.com

Design Strategies for Tailoring Degradation Profiles of this compound Polymers

The ability to control the degradation rate of PLLA is crucial for its various applications. Several strategies have been developed to tailor the degradation profiles of PLLA-based materials.

| Strategy | Description | Effect on Degradation |

| Copolymerization | Introducing other monomers like glycolide (B1360168) or caprolactone (B156226) into the PLLA backbone. | Can significantly accelerate degradation. For example, a copolymer with 25% glycolide units degrades much faster than pure PLLA. nih.gov |

| Blending | Mixing PLLA with other polymers, such as more hydrophilic polymers like polyvinyl alcohol or with poly(ε-caprolactone) (PCL). mdpi.comresearchgate.net | Blending with hydrophilic polymers enhances the hydrolysis rate. mdpi.com Blending with PCL can modify toughness and degradation behavior. researchgate.net |

| Plasticization | Adding plasticizers like polyethylene (B3416737) glycol or triethyl citrate. | Can accelerate the biodegradation rate. nih.gov |

| Stereocomplexation | Blending PLLA with its enantiomer, PDLA. | Forms more hydrolytically stable stereocomplex crystals, which can slow down degradation compared to random copolymers. nih.gov |

| Surface Modification | Altering the surface properties of the polymer, for example, by vapor-phase grafting with acrylic acid. | Can lead to faster formation of water-soluble degradation products. mdpi.com |

| Control of Crystallinity | The degree of crystallinity significantly impacts degradation. Amorphous PLLA degrades faster than semi-crystalline PLLA. frontiersin.org | Higher crystallinity generally leads to a slower degradation rate due to the more ordered and less accessible polymer chains. nih.gov |

| Molecular Weight and Architecture | The initial molecular weight and the polymer's architecture (e.g., linear vs. branched) influence degradation. acs.org | Lower molecular weight polymers generally degrade faster. |

| Additives | Incorporating additives like zinc carbonate or inorganic particles. | Zinc carbonate has been found to retard the degradation of some polylactide-co-glycolide (PLG) polymers. nih.gov Certain inorganic particles can accelerate biodegradation. mdpi.com |

By carefully selecting and combining these strategies, the degradation profile of PLLA can be precisely tuned to meet the requirements of specific applications, from medical implants that need to degrade over a set period to packaging materials designed for composting.

Advanced Analytical and Characterization Methodologies for 3s 3 Methyl 1,4 Dioxane 2,5 Dione and Its Polymers